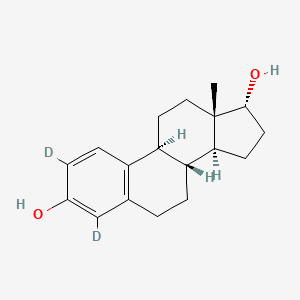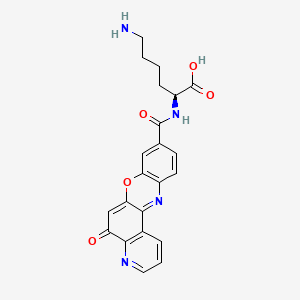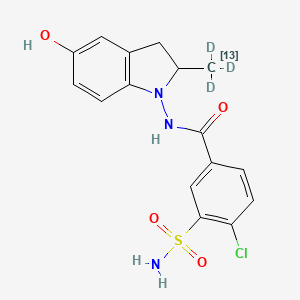
(3R,5S)-Fluvastatin-d7 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-Fluvastatin-d7 Sodium Salt is a deuterated form of Fluvastatin, a synthetic lipid-lowering agent. It belongs to the class of statins, which are inhibitors of 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. The deuterated form is used in research to study the pharmacokinetics and metabolic pathways of Fluvastatin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-Fluvastatin-d7 Sodium Salt involves the incorporation of deuterium atoms into the Fluvastatin molecule This is typically achieved through hydrogen-deuterium exchange reactions
Industrial Production Methods: Industrial production of this compound involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of deuterated reagents, are carefully controlled to achieve the desired isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions: (3R,5S)-Fluvastatin-d7 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: The sodium salt can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include deuterated oxides, alcohols, and substituted derivatives of Fluvastatin.
Scientific Research Applications
(3R,5S)-Fluvastatin-d7 Sodium Salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Fluvastatin.
Biology: Employed in studies to understand the biological effects of Fluvastatin at the molecular level.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Fluvastatin.
Industry: Applied in the development of new lipid-lowering agents and in quality control processes.
Mechanism of Action
(3R,5S)-Fluvastatin-d7 Sodium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition leads to a decrease in the synthesis of cholesterol in the liver. The molecular targets include the active site of the enzyme, where the deuterated compound binds and prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid. This pathway is crucial for the production of cholesterol, and its inhibition results in lowered cholesterol levels in the bloodstream.
Comparison with Similar Compounds
Atorvastatin: Another statin that inhibits the same enzyme but has a different molecular structure.
Simvastatin: Similar in function but differs in its pharmacokinetic properties.
Rosuvastatin: Known for its high potency and longer half-life compared to Fluvastatin.
Uniqueness: (3R,5S)-Fluvastatin-d7 Sodium Salt is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. The presence of deuterium atoms makes it an invaluable tool in research, offering insights that are not possible with non-deuterated forms.
Properties
Molecular Formula |
C24H25FNNaO4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)indol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C24H26FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i1D3,2D3,15D; |
InChI Key |
ZGGHKIMDNBDHJB-MGBFOVKJSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)amino]butoxy]acetic acid](/img/structure/B12413402.png)









![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)


